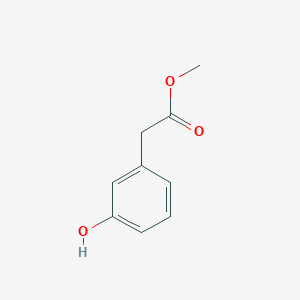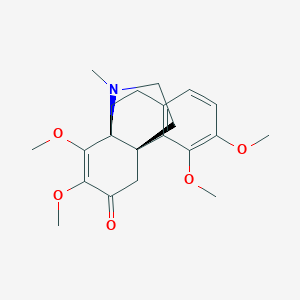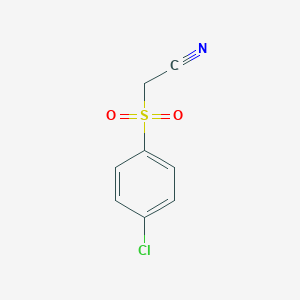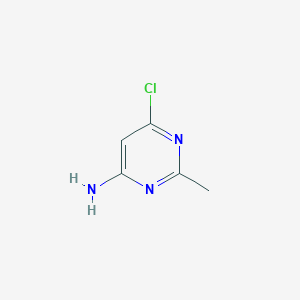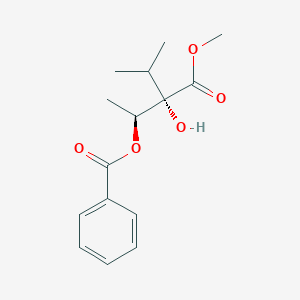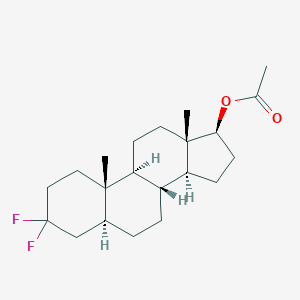
3,3-Difluoroandrostane-17-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoroandrostane-17-ol acetate is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. This compound has been investigated for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
3,3-Difluoroandrostane-17-ol acetate has been investigated for its potential applications in scientific research. It has been studied for its effects on the immune system, as well as its potential as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of breast cancer. Additionally, it has been studied for its effects on bone density and muscle mass.
Mécanisme D'action
The mechanism of action of 3,3-Difluoroandrostane-17-ol acetate is not fully understood. However, it is believed to act as an androgen receptor agonist, binding to androgen receptors in the body and activating them. This activation can lead to various physiological effects, including increased muscle mass and bone density.
Effets Biochimiques Et Physiologiques
3,3-Difluoroandrostane-17-ol acetate has been shown to have various biochemical and physiological effects. It has been demonstrated to increase muscle mass and bone density in animal models. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for breast cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Difluoroandrostane-17-ol acetate in lab experiments is its reproducibility. The synthesis method has been optimized, and the compound can be reliably produced for research purposes. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound interacts with the body and its potential applications.
Orientations Futures
There are many potential future directions for research involving 3,3-Difluoroandrostane-17-ol acetate. One area of interest is its potential as a treatment for breast cancer. Further research is needed to fully understand its anti-cancer properties and how it could be used in combination with other therapies. Additionally, its effects on bone density and muscle mass make it a potential treatment for osteoporosis and muscle wasting diseases. Further research is also needed to fully understand its effects on the immune system and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 3,3-Difluoroandrostane-17-ol acetate is a synthetic steroid that has potential applications in scientific research and medicine. Its reproducibility and potential effects on muscle mass, bone density, and breast cancer make it an area of interest for future research. However, further research is needed to fully understand its mechanism of action and potential applications.
Propriétés
Numéro CAS |
1827-75-4 |
|---|---|
Nom du produit |
3,3-Difluoroandrostane-17-ol acetate |
Formule moléculaire |
C21H32F2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-3,3-difluoro-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H32F2O2/c1-13(24)25-18-7-6-16-15-5-4-14-12-21(22,23)11-10-19(14,2)17(15)8-9-20(16,18)3/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
BUIQHUBDLNDWCY-RBZZARIASA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C |
Autres numéros CAS |
1827-75-4 |
Synonymes |
3,3-diFAO-Ac 3,3-difluoro-5alpha-androstane-17beta-ol acetate 3,3-difluoroandrostane-17-ol acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



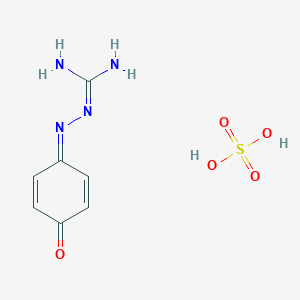
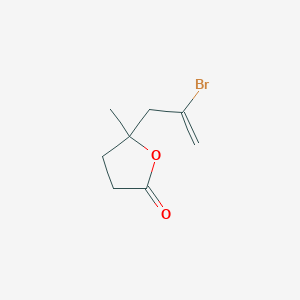
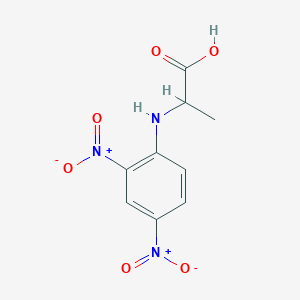
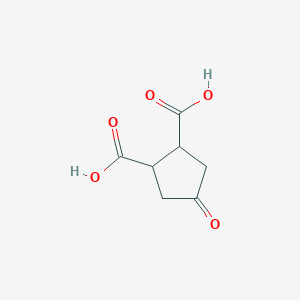
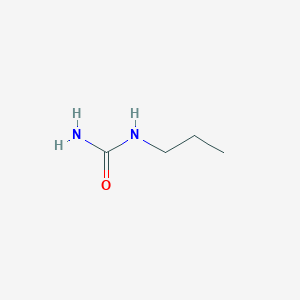
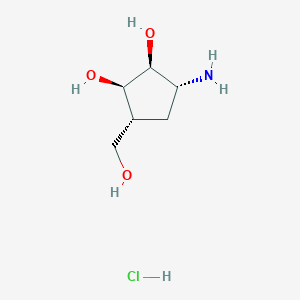
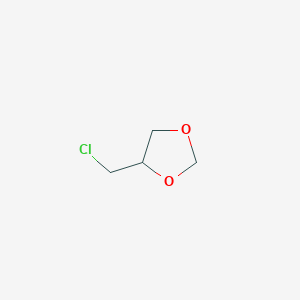
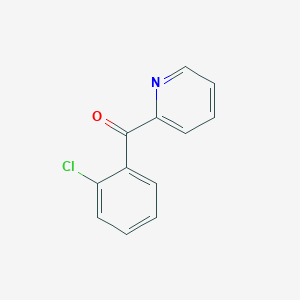
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
